molecular formula C12H19NO3 B2874260 Tert-butyl 7-formyl-4-azaspiro[2.4]heptane-4-carboxylate CAS No. 2344679-03-2

Tert-butyl 7-formyl-4-azaspiro[2.4]heptane-4-carboxylate

Cat. No.: B2874260
CAS No.: 2344679-03-2
M. Wt: 225.288
InChI Key: RBSXPYZULLWVFN-UHFFFAOYSA-N
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Description

Tert-butyl 7-formyl-4-azaspiro[2.4]heptane-4-carboxylate is a chemical compound . It is a liquid at room temperature . The compound has a molecular weight of 225.29 .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For example, the carbonyl group of the lactam of a compound was reduced to methylene under the action of a reducing agent to obtain a related compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H19NO3/c1-11(2,3)16-10(15)13-7-4-9(8-14)12(13)5-6-12/h8-9H,4-6,8H2,1-3H3 .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 225.29 .

Scientific Research Applications

Synthesis and Chemical Space Exploration

The compound tert-butyl 7-formyl-4-azaspiro[2.4]heptane-4-carboxylate and its analogs have been the subject of various synthetic routes, contributing significantly to the exploration of novel chemical spaces. Meyers et al. (2009) developed efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, highlighting its potential for further selective derivations and access to chemical spaces complementary to piperidine ring systems (Meyers et al., 2009). Similarly, López et al. (2020) described a catalytic and enantioselective synthesis of 4-substituted proline scaffolds, including the transformation of tert-butyl (S)-4-methyleneprolinate into N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, a key element in the industrial synthesis of antiviral ledipasvir (López et al., 2020).

Conformational and Stereochemical Studies

Research has also focused on the synthesis and conformational analysis of azabicycloheptane amino acids. Hart and Rapoport (1999) reported the synthesis of a 7-azabicyclo[2.2.1]heptane glutamic acid analogue, emphasizing the conformational constraints and stereochemical complexity introduced by the azabicyclo[2.2.1] framework (Hart & Rapoport, 1999). Campbell and Rapoport (1996) developed chirospecific syntheses of 7-azabicycloheptane amino acids, underlining their potential as peptidomimetics and conformational probes (Campbell & Rapoport, 1996).

Crystal Structure Analysis

The crystal structure of related compounds has been studied to understand their stereochemistry and potential for further derivations. Dong et al. (1999) reported on the crystal structure of a tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate, providing insights into the conformational preferences of such spirocyclic compounds (Dong et al., 1999).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

Mode of Action

The exact mode of action of Tert-butyl 7-formyl-4-azaspiro[2It is known that the compound interacts with its targets to induce a biological response .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Tert-butyl 7-formyl-4-azaspiro[2These properties are crucial in determining the bioavailability of the compound .

Properties

IUPAC Name

tert-butyl 7-formyl-4-azaspiro[2.4]heptane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-7-4-9(8-14)12(13)5-6-12/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBSXPYZULLWVFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C12CC2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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